molecular formula C16H17NO2 B1524431 2-Phenylethyl 2-(methylamino)benzoate CAS No. 1308361-72-9

2-Phenylethyl 2-(methylamino)benzoate

Cat. No. B1524431
M. Wt: 255.31 g/mol
InChI Key: XHLWUBJPVBSWHK-UHFFFAOYSA-N
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Description

“2-Phenylethyl 2-(methylamino)benzoate” is a chemical compound with the CAS Number: 1308361-72-9 . It has a molecular weight of 255.32 .


Molecular Structure Analysis

The IUPAC name for this compound is “2-phenylethyl 2-(methylamino)benzoate” and its InChI Code is 1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 .


Chemical Reactions Analysis

While specific reactions involving “2-Phenylethyl 2-(methylamino)benzoate” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.32 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antibacterial Activities

Research has shown that derivatives of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate, which are structurally related to 2-Phenylethyl 2-(methylamino)benzoate, exhibit significant antibacterial activities. These derivatives have been tested against various bacterial strains and shown potential as potent inhibitors, suggesting a promising avenue for developing new antibacterial agents (Murthy et al., 2011).

Synthesis and Chemical Properties

Studies have explored the synthesis and chemical properties of compounds related to 2-Phenylethyl 2-(methylamino)benzoate. For instance, the deamination of amines to produce 2-Phenylethyl Benzoate via nitrosoamide decomposition has been documented, highlighting a key reaction pathway and intermediate products in organic chemistry (White, 2003).

Anti-hyperglycemic Action

Compounds structurally similar to 2-Phenylethyl 2-(methylamino)benzoate, such as BRL 26830, have been studied for their anti-hyperglycemic properties. These studies have demonstrated that such compounds can effectively lower blood glucose levels in animal models, making them potential candidates for treating diabetes (Sennitt et al., 1985).

Novel Chemical Transformations

Innovative chemical rearrangements involving compounds related to 2-Phenylethyl 2-(methylamino)benzoate have been reported. These studies provide insights into the potential for developing new synthetic pathways and understanding reaction mechanisms in organic chemistry (PeetNorton et al., 1980).

Synthesis and Antimicrobial Activity of Derivatives

Various derivatives of compounds structurally related to 2-Phenylethyl 2-(methylamino)benzoate have been synthesized and evaluated for their antimicrobial activities. These studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (Ghorab et al., 2017).

Iron-Catalyzed Benzylation

Research on iron-catalyzed benzylation of 1,3-dicarbonyl compounds, involving compounds related to 2-Phenylethyl 2-(methylamino)benzoate, has shown that these reactions can yield pharmaceutically interesting products. This highlights the utility of iron catalysis in organic synthesis, particularly in the production of compounds with potential therapeutic applications (Kischel et al., 2007).

properties

IUPAC Name

2-phenylethyl 2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLWUBJPVBSWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethyl 2-(methylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Soural, P Funk, L Kvapil, P Hradil, J Hlaváč… - Arkivoc, 2010 - arkat-usa.org
Applicability of the previously described rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate leading to 2-phenyl-2-hydroxymethyl-2, 3-dihydroquinazolin-4 (1H)-one has been …
Number of citations: 3 www.arkat-usa.org

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